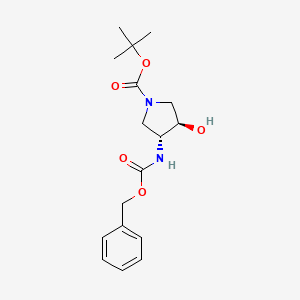

trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Description

Chemical Name: trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate CAS No.: 952443-93-5 Molecular Formula: C₁₇H₂₄N₂O₅ Molecular Weight: 336.38 g/mol Key Properties:

- Hydrogen Bond Donors/Acceptors: 2/5

- Rotatable Bonds: 6

- XlogP: 1.5 (moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 88.1 Ų

- Stereochemistry: Trans-configuration at positions 3 and 4 of the pyrrolidine ring .

This compound features a pyrrolidine core with orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and a benzyloxycarbonyl (Cbz) group on the amino moiety at position 3. The hydroxyl group at position 4 enhances polarity, making it suitable for applications in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBSDMSNGMRKCQ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis and Reduction

In a methanol/water (8:1) mixture, the bicyclic precursor is treated with ammonium chloride and sodium azide at 60°C for 15 hours. This step facilitates azide formation, followed by Staudinger reduction using hydrogen and 10% palladium on activated carbon to yield tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate . The reaction achieves a 96% yield after purification via flash chromatography.

Key Characterization :

-NMR (400 MHz, CDCl): δ 3.98–3.97 (m, 1H), 3.75–3.61 (m, 2H), 3.36–3.22 (m, 2H), 1.45 (s, 9H).

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

The amino group of the intermediate is selectively protected using benzyl chloroformate (Cbz-Cl) under mild conditions.

Protection with Cbz-Cl

A solution of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in dichloromethane (DCM) is treated with triethylamine (TEA) and Cbz-Cl at −20°C. The reaction proceeds for 1.5 hours, followed by quenching with methanol and extraction with DCM. Purification by column chromatography (95:5 DCM/methanol) yields the Cbz-protected derivative.

Optimization Insight :

-

Lower temperatures (−20°C) minimize side reactions, such as over-acylation or epimerization.

-

Yields improve with stoichiometric excess of Cbz-Cl (1.2–1.5 equiv).

Alternative Pathways via Hydrogenation

Debenzylation and Reductive Amination

In a variant route, trans-(±)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid tert-butyl ester is hydrogenated over 10% palladium-on-carbon in ethanol. This step removes the benzyl group, yielding the primary amine, which is subsequently protected with Cbz-Cl.

Reaction Conditions :

-

Hydrogen pressure: 1 atm

-

Solvent: Ethanol

-

Yield: 62% after crystallization (ethyl acetate/cyclohexane).

Comparative Analysis of Synthetic Routes

Structural and Mechanistic Considerations

Stereochemical Control

The trans configuration is established during the ring-opening of the bicyclic precursor. The rigid bicyclic structure enforces a specific transition state, ensuring the amino and hydroxyl groups occupy opposite positions.

NMR Analysis

The -NMR spectrum of the final product confirms the trans configuration:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

- Oxidation products include ketones or aldehydes.

- Reduction products include free amines.

- Substitution products vary based on the substituent introduced .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₇H₂₄N₂O₅

- Molecular Weight : 336.38 g/mol

The structure of trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate features a pyrrolidine ring with several functional groups that enhance its reactivity and biological activity.

Pharmacological Applications

- Kappa Opioid Receptor Agonism

-

Modulation of Chemokine Receptors

- Research indicates that derivatives of this compound can modulate chemokine receptors such as CCR2 and CCR5, which are implicated in inflammatory diseases, including atherosclerosis and rheumatoid arthritis. This modulation can potentially lead to therapeutic strategies for conditions characterized by excessive inflammation .

Case Study 1: KOR Agonist Activity

A study conducted on various substituted heterocyclic compounds demonstrated that this compound exhibited significant binding affinity for KORs. The research highlighted the compound's ability to induce analgesic effects in animal models, suggesting its potential as a pain management drug.

Case Study 2: Chemokine Receptor Modulation

In another study focusing on chemokine receptor modulation, the compound was tested for its efficacy in reducing inflammatory responses in mouse models of rheumatoid arthritis. Results showed a marked decrease in inflammatory markers and joint swelling, indicating its therapeutic potential for treating autoimmune diseases .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Kappa Opioid Receptor | Agonism | Pain relief with reduced side effects |

| Chemokine Receptor Modulation | Modulation of CCR2/CCR5 | Treatment for inflammatory diseases |

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between the target compound and its analogs:

*Estimated based on substituent contributions.

Detailed Analysis of Key Differences

Protecting Group Orientation

- The target compound uses Boc at N1 and Cbz at N3, enabling orthogonal deprotection (acidic conditions for Boc, hydrogenolysis for Cbz) .

- The analog from reverses this arrangement (Cbz at N1, Boc at N3), altering solubility and reactivity. The hydroxymethyl group (-CH₂OH) at position 4 increases hydrophilicity slightly compared to the target’s -OH .

Steric and Electronic Effects

- The compound in introduces a bulky N-benzyl-Cbz group at N3, reducing solubility in polar solvents and complicating deprotection steps. Its higher molecular weight (~425.50 g/mol) and XlogP (~2.3) make it more lipophilic, favoring organic-phase reactions .

- In contrast, the acetylated analog () lacks an amino-protecting group, simplifying synthesis but reducing stability. The acetyl group’s electron-withdrawing nature may increase the hydroxyl group’s acidity .

Aromatic vs. Aliphatic Substituents

- Its unprotected amino group allows direct functionalization, making it useful in coupling reactions .

Biological Activity

trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, a complex organic compound, exhibits significant biological activity due to its unique structural features. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C24H30N2O5 and a molecular weight of approximately 426.51 g/mol. It features a pyrrolidine ring and various functional groups, including a tert-butyl group, benzyl group, and benzyloxycarbonyl group, which enhance its reactivity and biological activity.

Key Structural Features:

- Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

- Functional Groups: Hydroxyl and carboxylate functionalities that contribute to its chemical reactivity.

- Stereochemistry: The compound possesses four stereocenters, making it a valuable chiral scaffold for drug design.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the pyrrolidine core.

- Introduction of the benzyloxycarbonyl protecting group.

- Functionalization of the hydroxyl and carboxylic acid groups.

Each step requires optimization to achieve high yield and purity.

Studies indicate that compounds similar to this compound may interact with biological targets such as enzymes or receptors. Interaction studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific targets.

- Inhibition Studies: Assessing the compound's ability to inhibit enzyme activity, particularly in cholinesterases which are relevant in neurodegenerative diseases.

Case Studies

- Cholinesterase Inhibition:

- Antioxidant Activity:

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological properties of this compound.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (3R,4R)-tert-Butyl 3-(benzoyl)amino-4-hydroxypyrrolidine-1-carboxylic acid | 708273-39-6 | Similar structure but lacks benzyloxy group |

| (2S,4R)-tert-Butyl 2-(benzyloxycarbonyl)amino-4-hydroxybutanoic acid | 708273-38-5 | Different core structure but similar functional groups |

| (3S,4R)-tert-Butyl 3-(phenethyl)amino-4-hydroxypyrrolidine-1-carboxylic acid | 708273-40-X | Variation in side chains affecting biological properties |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign signals for tert-butyl (δ ~1.4 ppm), Cbz (δ ~5.1 ppm, benzyl protons), and hydroxyl (δ ~2.5 ppm, broad) groups. Stereochemistry is confirmed via coupling constants (e.g., trans-configuration J = 8–10 Hz) .

- Mass Spectrometry (ESMS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ align with theoretical molecular weights (e.g., m/z ~400–450 for derivatives) .

What strategies address stereochemical challenges during synthesis?

Q. Advanced

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) and Cbz groups to shield reactive amines, ensuring regioselectivity during alkylation .

- Temperature Control : Low-temperature Mitsunobu reactions (0°C) reduce racemization risks .

- Post-Reaction Adjustments : Hydrolysis of acetoxy intermediates (e.g., NaOH, pH 8) yields stereochemically pure hydroxyl derivatives (93% yield) .

How can byproducts from alkylation steps be analyzed and resolved?

Q. Advanced

- LC-MS Screening : Identify impurities (e.g., over-alkylated products) via retention time and fragmentation patterns .

- Chromatographic Solvent Systems : Optimize EtOAc/hexane ratios (e.g., 30:70 to 50:50) to separate byproducts with polar functional groups .

What safety precautions are recommended for handling this compound?

Q. Basic

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

What in vitro assays evaluate the compound’s biological activity?

Q. Advanced

- Enzyme Inhibition Assays : Test interactions with nitric oxide synthase (NOS) isoforms using fluorometric or colorimetric substrates .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

How is stability under varying pH and temperature conditions assessed?

Q. Advanced

-

Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC:

Condition Degradation Products Acidic (pH 1) Cleavage of tert-butyl group Alkaline (pH 13) Hydrolysis of Cbz moiety

What computational methods predict reactivity or target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.